molecular formula C18H24N4O2S B4717152 2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B4717152
M. Wt: 360.5 g/mol
InChI Key: QQJHYPPHONJDPI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been studied for their potential medicinal properties .


Molecular Structure Analysis

The compound seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also appears to have a benzothieno group, which is a fused ring system containing a benzene and a thieno ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the substitution of different groups on the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of such compounds would depend on their specific structure and the target they interact with. Some pyrimidine derivatives have shown anticancer activity .

Future Directions

The study of pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on synthesizing new derivatives and studying their potential medicinal properties .

properties

IUPAC Name

4-(2-morpholin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-4-14-13(3-1)15-16(21-5-9-23-10-6-21)19-18(20-17(15)25-14)22-7-11-24-12-8-22/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJHYPPHONJDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 6
2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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